molecular formula C15H21NO2 B5166539 2-cyclohexyl-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

2-cyclohexyl-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

Cat. No.: B5166539
M. Wt: 247.33 g/mol
InChI Key: LLSPPAAEVAOBTN-UHFFFAOYSA-N
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Description

2-cyclohexyl-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a chemical compound with a unique structure that includes a cyclohexyl group and a tetrahydroisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with a suitable anhydride or acid chloride, followed by cyclization to form the tetrahydroisoindole ring. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and catalysts like triethylamine or pyridine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the cyclohexyl group or the tetrahydroisoindole ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted isoindole derivatives depending on the reagents and conditions used.

Scientific Research Applications

2-cyclohexyl-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways. It may also interact with cell membrane receptors, modulating signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione: This compound shares a similar core structure but lacks the cyclohexyl group.

    2-phenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione: This compound has a phenyl group instead of a cyclohexyl group, leading to different chemical properties and reactivity.

Uniqueness

The presence of the cyclohexyl group in 2-cyclohexyl-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione imparts unique steric and electronic properties, making it distinct from other similar compounds

Properties

IUPAC Name

2-cyclohexyl-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-10-7-8-12-13(9-10)15(18)16(14(12)17)11-5-3-2-4-6-11/h7,11-13H,2-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSPPAAEVAOBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2C(C1)C(=O)N(C2=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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